N-(2,4-dimethoxy-3-methylbenzyl)-2-(4-fluorophenyl)ethanamine
Overview
Description
N-(2,4-dimethoxy-3-methylbenzyl)-2-(4-fluorophenyl)ethanamine is a synthetic organic compound that belongs to the class of substituted phenethylamines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, featuring both methoxy and fluorophenyl groups, suggests potential for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxy-3-methylbenzyl)-2-(4-fluorophenyl)ethanamine typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: 2,4-dimethoxy-3-methylbenzaldehyde and 4-fluorophenylacetonitrile.
Step 1: Formation of an intermediate Schiff base by reacting 2,4-dimethoxy-3-methylbenzaldehyde with an amine.
Step 2: Reduction of the Schiff base to form the corresponding amine.
Step 3: Alkylation of the amine with 4-fluorophenylacetonitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxy-3-methylbenzyl)-2-(4-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing nitro groups to amines.
Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NaOH, KOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxy-3-methylbenzyl)-2-(4-fluorophenyl)ethanamine would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity. The presence of methoxy and fluorophenyl groups suggests potential interactions with neurotransmitter systems or other signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxybenzyl)-2-phenylethanamine: Lacks the fluorophenyl group, which may result in different biological activities.
N-(3,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine: Similar structure but with different substitution patterns on the benzyl group.
N-(2,4-dimethoxy-3-methylbenzyl)-2-phenylethanamine: Similar but without the fluorine atom, potentially altering its pharmacological profile.
Uniqueness
The unique combination of methoxy, methyl, and fluorophenyl groups in N-(2,4-dimethoxy-3-methylbenzyl)-2-(4-fluorophenyl)ethanamine may confer distinct biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(4-fluorophenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2/c1-13-17(21-2)9-6-15(18(13)22-3)12-20-11-10-14-4-7-16(19)8-5-14/h4-9,20H,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXWOJHKBOPAHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNCCC2=CC=C(C=C2)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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